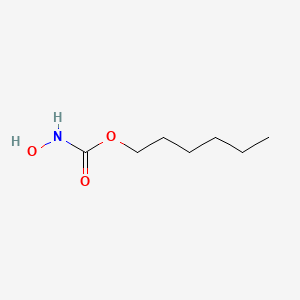
Hydroxycarbamic acid hexyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydroxycarbamic acid hexyl ester is an organic compound belonging to the ester family. Esters are widely known for their pleasant aromas and are found in various natural and synthetic products. This particular ester is characterized by its hexyl group attached to the hydroxycarbamic acid moiety, making it a unique compound with specific properties and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Hydroxycarbamic acid hexyl ester can be synthesized through the esterification of hydroxycarbamic acid with hexanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of advanced catalysts and purification techniques ensures the production of high-purity ester suitable for various applications.
Types of Reactions:
Substitution: It can participate in nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are commonly used.
Reduction: Lithium aluminum hydride is a typical reducing agent.
Substitution: Various nucleophiles, such as amines or alcohols, can be used under appropriate conditions.
Major Products Formed:
Hydrolysis: Hydroxycarbamic acid and hexanol.
Reduction: Hexanol and hydroxycarbamic acid derivatives.
Substitution: Depending on the nucleophile, different substituted products can be formed.
Applications De Recherche Scientifique
Hydroxycarbamic acid hexyl ester finds applications in various fields of scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a prodrug or in drug delivery systems.
Mécanisme D'action
The mechanism of action of hydroxycarbamic acid hexyl ester involves its interaction with specific molecular targets, leading to various biochemical effects. The ester bond can be hydrolyzed in biological systems, releasing hydroxycarbamic acid and hexanol, which may exert their effects through different pathways . The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Methyl carbamate: Another ester of carbamic acid with a methyl group.
Ethyl carbamate: An ester with an ethyl group, known for its presence in fermented foods and beverages.
Butyl carbamate: An ester with a butyl group, used in various industrial applications.
Uniqueness: Hydroxycarbamic acid hexyl ester is unique due to its hexyl group, which imparts specific physical and chemical properties.
Propriétés
Numéro CAS |
592-70-1 |
|---|---|
Formule moléculaire |
C7H15NO3 |
Poids moléculaire |
161.20 g/mol |
Nom IUPAC |
hexyl N-hydroxycarbamate |
InChI |
InChI=1S/C7H15NO3/c1-2-3-4-5-6-11-7(9)8-10/h10H,2-6H2,1H3,(H,8,9) |
Clé InChI |
XDRRRJZZMBWXHF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCOC(=O)NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


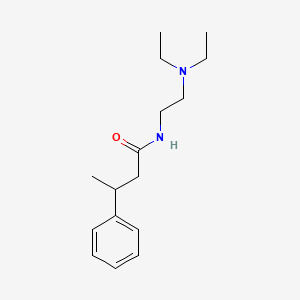
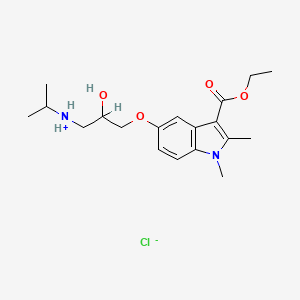
![2,8,10-Trioxa-5-azadodecanoic acid, 5-[3-(acetylamino)-4-[(5-nitro-2-thiazolyl)azo]phenyl]-9-oxo-, ethyl ester](/img/structure/B13753557.png)
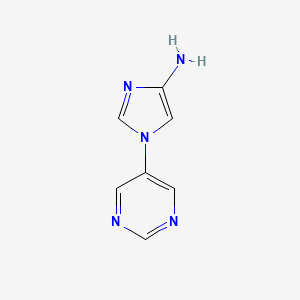

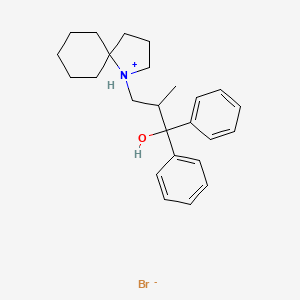

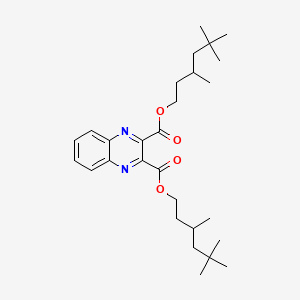
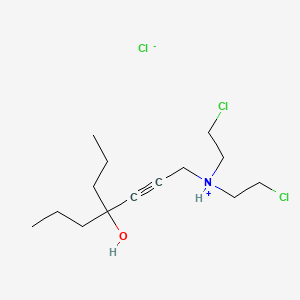
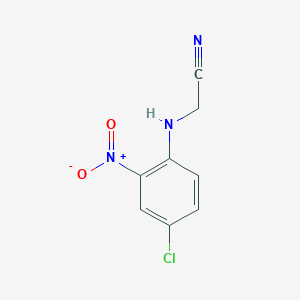
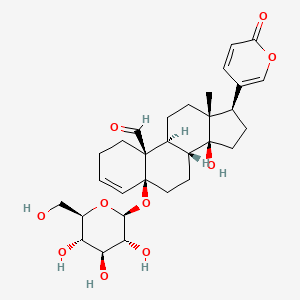
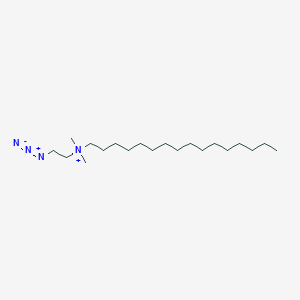

![8-Hydroxy-6-oxaspiro[3.4]octan-7-one](/img/structure/B13753619.png)
